methyl 4-(N-(2-methoxy-2-(3-methoxyphenyl)ethyl)sulfamoyl)benzoate
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Overview
Description
Methyl benzoate compounds are generally used in a variety of applications due to their aromatic properties . They are often used in the fragrance industry and can also be found in some natural products .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including various types of reactions such as nitration, bromination, Friedel Crafts acylation, and conversion of functional groups .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving methyl benzoate compounds can be quite diverse, depending on the specific substituents present in the molecule. Some common reactions might include electrophilic aromatic substitution, nucleophilic substitution, and oxidation-reduction reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, flash point, and solubility can be determined using standard laboratory techniques . The specific properties will depend on the structure of the compound.Scientific Research Applications
Chemical Reactivity and Synthesis
Methyl 4-(N-(2-methoxy-2-(3-methoxyphenyl)ethyl)sulfamoyl)benzoate showcases a distinctive chemical reactivity pattern conducive to synthesizing complex heterocyclic compounds. For instance, its cyclization in the presence of bases yields exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, a process unaltered by the base's strength, demonstrating its utility in heterocyclic chemistry (I. Ukrainets et al., 2014). Additionally, the optimization of synthesis processes for related compounds emphasizes the importance of reaction conditions in achieving high yields, as seen in the production of Methyl 2-methoxy-5-aminosulfonyl benzoate, underlining the compound's role in intermediate synthesis for pharmaceutical applications (W. Xu et al., 2018).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of related compounds, such as ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives, have been extensively studied. These compounds are promising candidates for NLO materials, with static first and second hyperpolarizabilities significantly larger than the prototypical NLO molecule, para-nitroaniline. Such properties suggest potential applications in optical technologies and materials science (Dinyuy Emmanuel Kiven et al., 2023).
Biomolecular Interactions and Antimicrobial Activity
The synthesis and biological evaluation of compounds structurally related to Methyl 4-(N-(2-methoxy-2-(3-methoxyphenyl)ethyl)sulfamoyl)benzoate have highlighted their potential in biologically active applications. For example, the novel compound methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido] methyl}-3-(2-methoxyphenyl)prop-2-enoate exhibited antimicrobial activity, underscoring the therapeutic potential of such derivatives. Molecular docking and DFT computational approaches further validated the biological relevance of these compounds (S. Murugavel et al., 2017).
Environmental Applications
Research into the photophysical properties of structurally similar compounds, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, has revealed unique luminescence properties that may find applications in environmental monitoring and sensing technologies. Such studies indicate the potential of these compounds in the development of optical sensors and other environmentally relevant applications (Soyeon Kim et al., 2021).
Safety And Hazards
properties
IUPAC Name |
methyl 4-[[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-23-15-6-4-5-14(11-15)17(24-2)12-19-26(21,22)16-9-7-13(8-10-16)18(20)25-3/h4-11,17,19H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSFNBKBWVYQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-methoxy-2-(3-methoxyphenyl)ethyl)sulfamoyl)benzoate |
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